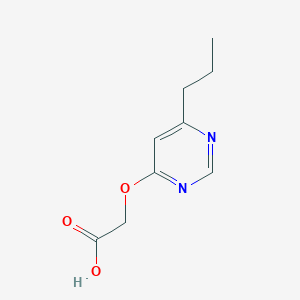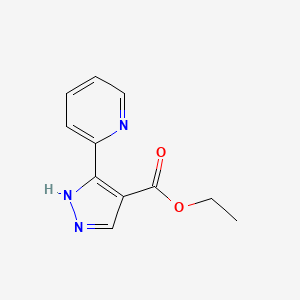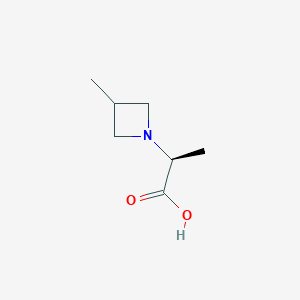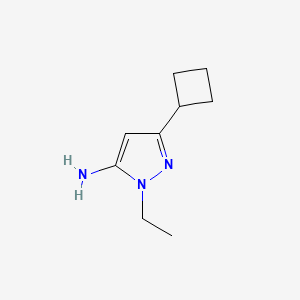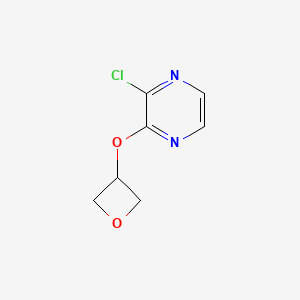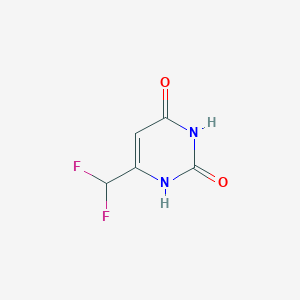
6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione
説明
Pyrimidine-2,4(1H,3H)-dione is a type of organic compound known as a pyrimidinedione, which is a pyrimidine with two ketone groups located at positions 2 and 4 . It’s a part of a larger class of compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group .
Synthesis Analysis
While specific synthesis methods for “6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione” are not available, there are general methods for synthesizing similar compounds. For instance, pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones can be synthesized by ball-milling without any catalyst .Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. The molecular formula of pyrimidine-2,4(1H,3H)-dione is C4H4N2O3 .Chemical Reactions Analysis
The chemical reactions involving pyrimidine-2,4(1H,3H)-dione derivatives can vary widely depending on the specific substituents present in the molecule. For instance, pyrimido[4,5-d]pyrimidine derivatives can be synthesized from 5-acetyl-4-aminopyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods such as melting point determination, solubility testing, etc. The molar mass of pyrimidine-2,4(1H,3H)-dione is 128.087 .科学的研究の応用
Fungicidal Activity
Pyrimidinamine derivatives, including “6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione”, have been found to exhibit excellent fungicidal activity . These compounds are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides . They have been particularly effective in controlling corn rust .
Pesticide Resistance
Pyrimidinamine derivatives are also being explored for their potential in combating pesticide resistance . With the increasing evolution of pesticide resistance, these compounds offer a new mode of action that differs from existing pesticides, making them a promising avenue for future research .
Solvent-Free Synthesis
“6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione” can be synthesized using a solvent-free method . This method, which involves ball-milling and does not require any catalyst, is environmentally friendly and affords high yields . It also uses a simple workup procedure .
Green Chemistry
The solvent-free synthesis method aligns with the principles of green chemistry . It reduces the burden of organic solvent disposal and enhances the rate of many organic reactions . This makes it an economically and environmentally viable method for the synthesis of “6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione”.
Antimicrobial Activity
Some 2,6-didisubstituted pyrimidine derivatives have shown antimicrobial activity against various bacterial species . While it’s not specified whether “6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione” was among the compounds tested, this suggests potential antimicrobial applications for this class of compounds.
Pharmaceutical Applications
Pyrimidine derivatives, including “6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione”, are of high interest in the pharmaceutical field due to their diverse biological properties . They have shown potential as antitumor, analgesic, antibacterial, and fungicidal agents .
作用機序
将来の方向性
特性
IUPAC Name |
6-(difluoromethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O2/c6-4(7)2-1-3(10)9-5(11)8-2/h1,4H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGVZFBXORDQBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



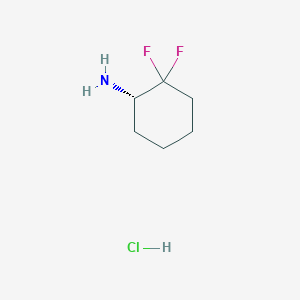
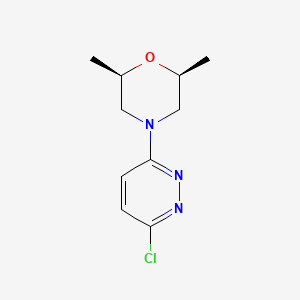

![Ethyl 7-Boc-2-chloro-5,6,7,8-tetrahydropyrido-[4,3-d]pyrimidine-4-carboxylate](/img/no-structure.png)
![(1R,2R)-2-[(4-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474194.png)
![(1S,2S)-2-[(4-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474195.png)
